2-bromo-3-(4-bromophenyl)-N-(1,3-thiazol-2-yl)propanamide
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Overview
Description
2-bromo-3-(4-bromophenyl)-N-(1,3-thiazol-2-yl)propanamide is an organic compound that belongs to the class of amides It features a brominated phenyl ring and a thiazole ring, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3-(4-bromophenyl)-N-(1,3-thiazol-2-yl)propanamide typically involves multi-step organic reactions. One possible route could be:
Bromination: Starting with a phenyl ring, bromination can be achieved using bromine (Br2) in the presence of a catalyst like iron (Fe) to form 4-bromophenyl.
Thiazole Formation: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Amide Formation: The final step involves coupling the brominated phenyl and thiazole rings with a propanamide moiety using reagents like carbodiimides (e.g., EDCI) and bases (e.g., triethylamine).
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale with optimized conditions for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions could target the amide group, converting it to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms on the phenyl ring can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the bromine atoms.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, or other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents (e.g., DMSO, DMF).
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Amines derived from the reduction of the amide group.
Substitution: Substituted phenyl derivatives where bromine atoms are replaced by nucleophiles.
Scientific Research Applications
2-bromo-3-(4-bromophenyl)-N-(1,3-thiazol-2-yl)propanamide may have various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential bioactive compound for studying enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-bromo-3-(4-bromophenyl)-N-(1,3-thiazol-2-yl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets like enzymes or receptors, modulating their activity through binding interactions. The thiazole ring could play a crucial role in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-bromo-3-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)propanamide: Similar structure with a chlorine atom instead of bromine.
2-bromo-3-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)propanamide: Fluorine substitution on the phenyl ring.
2-bromo-3-(4-methylphenyl)-N-(1,3-thiazol-2-yl)propanamide: Methyl group instead of bromine on the phenyl ring.
Uniqueness
The presence of bromine atoms in 2-bromo-3-(4-bromophenyl)-N-(1,3-thiazol-2-yl)propanamide may confer unique properties, such as increased lipophilicity or specific electronic effects, which could influence its reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-bromo-3-(4-bromophenyl)-N-(1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2N2OS/c13-9-3-1-8(2-4-9)7-10(14)11(17)16-12-15-5-6-18-12/h1-6,10H,7H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQGQKMJCCCNCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC2=NC=CS2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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